molecular formula C18H9ClN4O B5619639 10-(4-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one

10-(4-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one

Cat. No. B5619639
M. Wt: 332.7 g/mol
InChI Key: PNMAUCHQUMLDBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "10-(4-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one" often involves complex reactions that result in the formation of the desired triazolo[1,5-a]pyrimidin-9-one derivatives. For example, Hassan (2006) describes a method for synthesizing indeno[2',1':5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives through reactions of 5-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-4,6-dione with hydrazonoyl chlorides, leading to regioselective formation of triazolo[4,3-a]pyrimidine derivatives in good yields (Hassan, 2006).

Molecular Structure Analysis

The molecular structure of triazolo[1,5-a]pyrimidin-9-one derivatives is characterized by specific bond formations and arrangements that contribute to their unique properties. Repich et al. (2017) synthesized N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine and analyzed its crystal structure, revealing the formation of inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions between neighboring molecules (Repich et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving triazolo[1,5-a]pyrimidin-9-one derivatives are diverse and lead to various functional groups and structural modifications. Chernyshev et al. (2014) investigated reactions of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides, demonstrating a pathway for synthesizing amides through acylation of the 2-amino group and further reactions to form chlorides of partially hydrogenated dipyrimidinones and pyrimidoquinazolines (Chernyshev et al., 2014).

Mechanism of Action

While the mechanism of action of your specific compound is not known, triazolopyrimidines have shown promising antibacterial activity against some standard bacteria and multidrug resistant (MDR) clinical isolates . They have also shown potential as CDK2 inhibitors, which makes them interesting for cancer research .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structures and properties. Some triazolopyrimidines have shown a high selectivity index towards antimicrobial activity against certain bacteria compared to mammalian cells, suggesting a good safety profile .

Future Directions

The future research directions in this field could involve the design and synthesis of novel derivatives of these compounds, with the aim of improving their biological activities and safety profiles . For example, certain derivatives were found to have excellent potency against MCF-7 cell lines and were suggested as ideal leads for additional modification in the field of anticancer research .

properties

IUPAC Name

10-(4-chlorophenyl)-11,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClN4O/c19-11-7-5-10(6-8-11)16-14-15(22-18-20-9-21-23(16)18)12-3-1-2-4-13(12)17(14)24/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMAUCHQUMLDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC=NN4C(=C3C2=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(4-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one

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